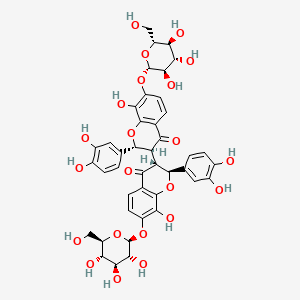
(SS)-(+)-Pseudoephedrinium salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(SS)-(+)-Pseudoephedrinium salicylate is a compound that combines the properties of pseudoephedrine and salicylate Pseudoephedrine is a sympathomimetic amine commonly used as a decongestant, while salicylate is a salt or ester of salicylic acid, known for its anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (SS)-(+)-Pseudoephedrinium salicylate typically involves the reaction of pseudoephedrine with salicylic acid. The process begins with the preparation of pseudoephedrine, which can be synthesized from benzaldehyde through a series of steps including reductive amination and resolution of enantiomers. Salicylic acid is usually obtained from the hydrolysis of methyl salicylate or through the Kolbe-Schmitt reaction.
The reaction between pseudoephedrine and salicylic acid is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst. The reaction mixture is heated to facilitate the formation of the pseudoephedrinium salicylate salt, which is then purified through recrystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and composition of the product.
Análisis De Reacciones Químicas
Types of Reactions
(SS)-(+)-Pseudoephedrinium salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
(SS)-(+)-Pseudoephedrinium salicylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and nasal congestion.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (SS)-(+)-Pseudoephedrinium salicylate involves the combined effects of pseudoephedrine and salicylate. Pseudoephedrine acts as a sympathomimetic agent, stimulating adrenergic receptors and causing vasoconstriction, which reduces nasal congestion. Salicylate exerts anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that mediate inflammation and pain.
Comparación Con Compuestos Similares
(SS)-(+)-Pseudoephedrinium salicylate can be compared with other similar compounds, such as:
Pseudoephedrine hydrochloride: Primarily used as a decongestant, lacks the anti-inflammatory properties of salicylate.
Salicylic acid: Known for its anti-inflammatory and keratolytic effects, but does not possess the decongestant properties of pseudoephedrine.
Aspirin (acetylsalicylic acid): A widely used anti-inflammatory and analgesic agent, but does not have the sympathomimetic effects of pseudoephedrine.
Propiedades
Número CAS |
164290-93-1 |
|---|---|
Fórmula molecular |
C17H21NO4 |
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
2-hydroxybenzoic acid;(2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO.C7H6O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;8-6-4-2-1-3-5(6)7(9)10/h3-8,10-12H,1-2H3;1-4,8H,(H,9,10)/t8-,10?;/m0./s1 |
Clave InChI |
XPBWFIUTLFAFKC-ISRZGASSSA-N |
SMILES isomérico |
C[C@@H](C(C1=CC=CC=C1)O)NC.C1=CC=C(C(=C1)C(=O)O)O |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
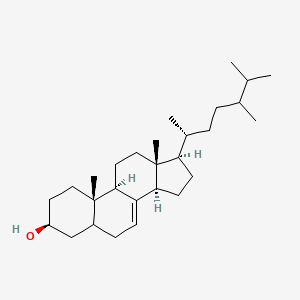
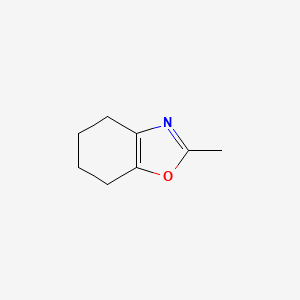
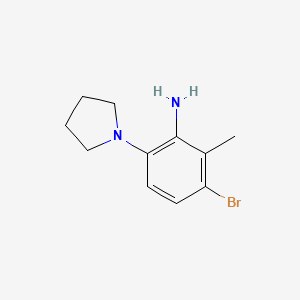
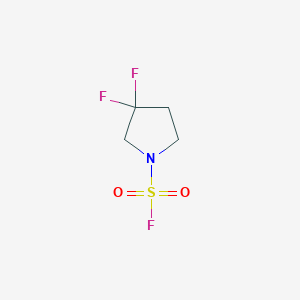
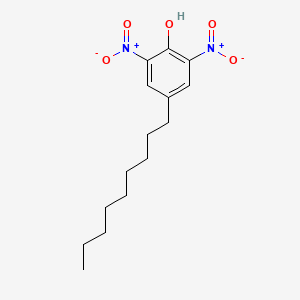
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
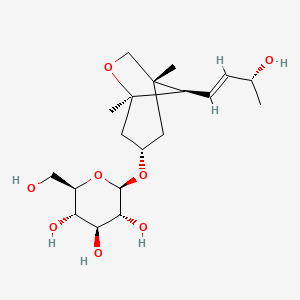
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)


